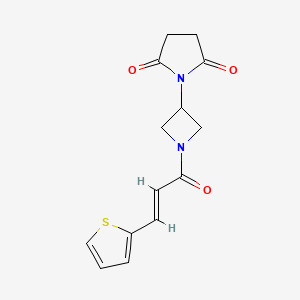
(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C14H14N2O3S
- Molecular Weight : 290.34 g/mol
- CAS Number : 1904636-47-0
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The thiophene moiety is known to enhance biological activity by participating in various biochemical interactions, potentially leading to apoptosis in cancer cells.
Anticancer Activity
A study focusing on related compounds demonstrated that derivatives with thiophene groups significantly inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved induction of apoptosis and cell cycle arrest at the sub-G1 phase, suggesting that this compound may similarly affect cancer cell viability through apoptotic pathways .
Cytotoxicity Studies
Table 1 summarizes cytotoxicity data for related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | Induces apoptosis |
| 5d (related compound) | HeLa | 0.37 | Induces apoptosis, blocks cell cycle |
| Sorafenib (reference drug) | HeLa | 7.91 | Inhibits proliferation |
Note : TBD indicates that specific IC50 values for the target compound require further investigation.
Study on Apoptotic Induction
In a recent study examining the apoptotic effects of thiophene-containing compounds on HeLa cells, flow cytometry analysis revealed significant apoptotic cell death induced by these compounds. The study highlighted that the presence of the thiophene ring was critical for enhancing the apoptotic response .
Structure-Activity Relationship (SAR)
The structure of this compound suggests potential interactions with key biological targets. SAR studies indicate that modifications to the thiophene group can lead to variations in potency against different cancer cell lines. For instance, substituents on the thiophene ring can influence binding affinity and biological activity .
Propriétés
IUPAC Name |
1-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-12(4-3-11-2-1-7-20-11)15-8-10(9-15)16-13(18)5-6-14(16)19/h1-4,7,10H,5-6,8-9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFQLLTYXZWREJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














